molecular formula C14H13BrN2O B5527315 5-bromo-N-(2-ethylphenyl)nicotinamide

5-bromo-N-(2-ethylphenyl)nicotinamide

Cat. No. B5527315
M. Wt: 305.17 g/mol
InChI Key: FEYWWPKIZCCJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including compounds like 5-bromo-N-(2-ethylphenyl)nicotinamide, involves several steps, starting from initial reactants like 5-Bromo-nicotinic acid. The process includes chlorination, reaction with ammonium aqueous, and subsequent oxidization to yield the desired nicotinamide derivatives with significant yields (Chen Qi-fan, 2010).

Molecular Structure Analysis

Compounds similar to 5-bromo-N-(2-ethylphenyl)nicotinamide, like N-(4-bromophenyl)-5,6-dichloronicotinamide, have been analyzed for their molecular structure, revealing planar molecules that participate in intermolecular hydrogen bonding. Such structures are indicative of the compound's potential interactions and stability in various conditions (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives, including 5-bromo variants, exhibit a range of chemical reactions, showcasing their reactivity with different chemical groups and conditions. Their reactions can lead to the formation of various bioactive molecules, demonstrating the versatility and chemical richness of these compounds (M. Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, including solubility, crystalline structure, and thermal stability, are crucial for their application in different fields. Studies on compounds like 5-bromo-N-(2-ethylphenyl)nicotinamide often focus on their crystallization behavior and interaction with light, providing insights into their stability and potential uses (S. Chantrapromma et al., 2009).

properties

IUPAC Name

5-bromo-N-(2-ethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-2-10-5-3-4-6-13(10)17-14(18)11-7-12(15)9-16-8-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWWPKIZCCJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-ethylphenyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.